N-(3-Aminophenyl)acetamide

Melting point Thermal properties Physical characterization

N-(3-Aminophenyl)acetamide (3-aminoacetanilide) is the exclusive meta-isomer required for the FDA-approved MEK inhibitor Trametinib and reactive dye Reactive Yellow K-RN. Substituting ortho- or para-isomers causes regiochemistry failure, incorrect dye shades, and production rework. Its dual amine/acetamido groups enable reductive alkylation (90.7% yield) and metal complexation. Procure ≥98% purity to guarantee batch consistency, regulatory compliance, and optimal process economics in pharmaceutical and dye manufacturing.

Molecular Formula C8H10N2O
Molecular Weight 150.18g/mol
CAS No. 102-28-3
Cat. No. B363913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)acetamide
CAS102-28-3
Molecular FormulaC8H10N2O
Molecular Weight150.18g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)N
InChIInChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11)
InChIKeyPEMGGJDINLGTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceM-aminoacetanilide is a gray solid. (NTP, 1992)
Solubility10 to 50 mg/mL at 75° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)acetamide (CAS 102-28-3): m-Aminoacetanilide for Targeted Organic Synthesis and Pharmaceutical Intermediates


N-(3-Aminophenyl)acetamide (CAS 102-28-3), also known as 3-aminoacetanilide or m-aminoacetanilide, is the meta-isomer of aminoacetanilide, an amino derivative of acetanilide [1]. It is a gray solid with a melting point of 86-88°C and water solubility of 1-5 g/100 mL at 24°C [1][2]. As a key building block, it features both a primary aromatic amine and an acetamido group, enabling diverse reactivity in heterocyclic and azo compound synthesis [1].

N-(3-Aminophenyl)acetamide (CAS 102-28-3): Why Its Meta-Substitution Pattern Prevents Simple Isomer Substitution


The three positional isomers of aminoacetanilide—ortho (2'-aminoacetanilide, CAS 34801-09-7), meta (3-aminoacetanilide, CAS 102-28-3), and para (4-aminoacetanilide, CAS 122-80-5)—exhibit distinct physicochemical properties and reactivity profiles that preclude generic substitution [1][2]. The meta-substitution pattern imparts unique electronic characteristics, solubility behavior, and synthetic utility that directly impact process efficiency and downstream application suitability. Simple in-class substitution based solely on molecular formula can lead to suboptimal reaction yields, altered product quality, or complete synthetic incompatibility in targeted pharmaceutical and dye manufacturing pathways .

N-(3-Aminophenyl)acetamide (CAS 102-28-3): Quantified Differentiation Against Positional Isomers and Analogs


Lower Melting Point than Ortho- and Para-Isomers Enables Distinct Processing and Formulation Conditions

N-(3-Aminophenyl)acetamide exhibits a melting point of 86-88°C, which is substantially lower than its positional isomers: 2'-aminoacetanilide (ortho-isomer) melts at 133-137°C and 4-aminoacetanilide (para-isomer) melts at 164-167°C [1][2]. This 46-79°C difference in melting point directly impacts thermal processing windows, crystallization behavior, and formulation compatibility [1].

Melting point Thermal properties Physical characterization

Higher Aqueous Solubility than Para-Isomer Facilitates Homogeneous Reaction Conditions

N-(3-Aminophenyl)acetamide demonstrates water solubility of 1-5 g/100 mL at 24°C, which is 5-50 times higher than the para-isomer (4-aminoacetanilide) at 0.1-1 g/100 mL at 25°C [1][2]. This increased aqueous solubility can be advantageous for reactions conducted in water or aqueous-organic biphasic systems, potentially reducing the need for organic solvents and improving mass transfer [1].

Solubility Aqueous synthesis Green chemistry

Demonstrated High-Yield N-Alkylation with Acetaldehyde: 90.7% Yield for Ethylated Intermediate

In an optimized synthetic protocol, N-(3-Aminophenyl)acetamide undergoes reductive alkylation with acetaldehyde using 5% Pd/C catalyst under 3.5 MPa H₂ at 70°C to yield 3-(N-ethyl)amino acetanilide in 90.7% yield with 97.5% chromatographic purity [1]. This high yield demonstrates the compound's suitability for efficient N-functionalization, a key step in the preparation of more complex intermediates. Subsequent reaction with methyl chloroacetate afforded the target product in 94.6% yield [1].

Synthetic yield Alkylation Process optimization

Essential Starting Material for FDA-Approved MEK Inhibitor Trametinib (Mekinist®)

N-(3-Aminophenyl)acetamide is a documented starting material for the synthesis of Trametinib (Mekinist®), an FDA-approved MEK1/2 inhibitor used for the treatment of BRAF V600E/K mutation-positive metastatic melanoma [1][2]. While the para-isomer (4-aminoacetanilide) is a precursor to analgesics like paracetamol, the meta-isomer is specifically required for the pyridopyrimidine core of Trametinib due to the regiochemical demands of the synthetic route [1][3].

Pharmaceutical intermediate Oncology API synthesis

Designated Intermediate for Reactive Yellow K-RN and Disperse Dyes in Industrial Dye Synthesis

N-(3-Aminophenyl)acetamide is specifically utilized as an intermediate for the production of Reactive Yellow K-RN and various disperse dyes [1]. The meta-substitution pattern enables diazotization and subsequent coupling to form azo chromophores with desired spectral properties that differ from those derived from ortho- or para-isomers. In contrast, 4-aminoacetanilide is typically employed for different dye classes such as Dispersed Yellow G and Acid-resistant Vermilion 4BS .

Dye intermediate Reactive dyes Disperse dyes

Enhanced Antibacterial Activity in Copper(II) Complex Form Relative to Free Ligand

In vitro antibacterial testing against Staphylococcus epidermidis demonstrated that the Cu(II) complex of N-(3-Aminophenyl)acetamide exhibits higher activity than both the free ligand and copper(II) salt alone [1]. The complex, formulated as [Cu(3-aminoacetanilide)₂Cl]Cl·2H₂O, showed a blue shift in UV-Vis absorption from 919 nm (CuCl₂·2H₂O) to 551 nm, confirming coordination and altered electronic properties that correlate with enhanced bioactivity [1].

Antibacterial Metal complexes Bioinorganic chemistry

N-(3-Aminophenyl)acetamide (CAS 102-28-3): Targeted Application Scenarios Based on Verified Differentiation


Synthesis of Trametinib (Mekinist®) and Related MEK Inhibitor Analogs

N-(3-Aminophenyl)acetamide serves as a critical starting material in the multi-step synthesis of Trametinib, an FDA-approved MEK1/2 inhibitor for metastatic melanoma [1][2]. The meta-substitution pattern is essential for constructing the pyridopyrimidine core; use of the ortho- or para-isomer would lead to incorrect regiochemistry and failure to form the active pharmaceutical ingredient. Procuring high-purity (≥98%) 3-aminoacetanilide with low isomer contamination is paramount for pharmaceutical manufacturers to ensure batch-to-batch consistency and regulatory compliance.

Manufacturing of Reactive Yellow K-RN and Disperse Dyes

In the dye industry, N-(3-Aminophenyl)acetamide is the designated intermediate for Reactive Yellow K-RN and a range of disperse dyes [1]. Its diazonium salt couples with specific coupling components to yield azo dyes with targeted yellow shades and fiber-reactive properties. Substitution with 4-aminoacetanilide would produce dyes with different spectral characteristics (e.g., Dispersed Yellow G), rendering the product unsuitable for the intended textile application and causing costly production rework.

Preparation of 3-(N-Ethyl-N-methoxycarbonylmethyl)amino Acetanilide and Related N-Alkylated Derivatives

The compound undergoes efficient reductive alkylation with acetaldehyde to yield 3-(N-ethyl)amino acetanilide in 90.7% yield with high purity, providing a robust entry point for further functionalization [3]. This synthetic sequence is relevant for the preparation of specialty intermediates used in agrochemicals, pharmaceuticals, and advanced materials. The high yield and purity data support process development and cost modeling for scale-up operations.

Synthesis of Cu(II) and Other Transition Metal Complexes for Bioinorganic Studies

N-(3-Aminophenyl)acetamide acts as a bidentate ligand, coordinating to Cu(II) to form a square-pyramidal complex with enhanced antibacterial activity against Staphylococcus epidermidis relative to the free ligand [4]. This property makes it a candidate scaffold for designing metal-based antimicrobial agents or for use in bioinorganic chemistry research aimed at understanding structure-activity relationships in metallodrug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Aminophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.